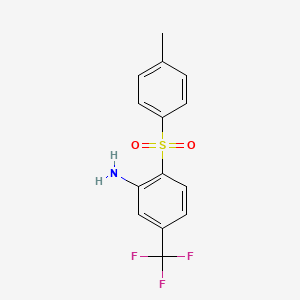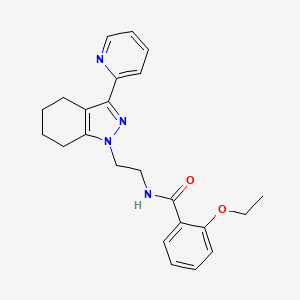
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a chemical entity that can be synthesized through a series of organic reactions. The structure of the compound suggests it contains multiple functional groups, including oxalamide, methoxy, and phenyl groups, which may contribute to its chemical behavior and properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in the literature. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, starting from 3-(2-nitroaryl)oxirane-2-carboxamides and is described as operationally simple and high yielding .
Molecular Structure Analysis
The molecular structure of oxalamides, in general, includes a central oxalamide moiety flanked by various aryl or alkyl substituents. The specific substituents in the compound of interest, such as the 3,4-dimethoxyphenyl and 2-methoxy-5-methylphenyl groups, would influence the overall molecular geometry, electronic distribution, and potential interaction sites for further chemical reactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, oxalamides generally exhibit properties influenced by their molecular structure. The presence of multiple methoxy groups would affect the compound's solubility in organic solvents, and the oxalamide group could contribute to hydrogen bonding, impacting its melting point and boiling point. The stability of the compound under various conditions, such as the presence of bases, could be inferred from related studies, such as the formation of a stable complex of a heterocycle with dimethylformamide .
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the application of complex oxalamides in synthesizing anthranilic acid derivatives and oxalamides through Meinwald rearrangement and new rearrangement sequences. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides, which might include compounds similar to N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (Mamedov et al., 2016).
Chemical Structure Analysis
Martínez-Martínez et al. (1998) conducted a synthesis and structural investigation of symmetric and non-symmetric oxamides, including N-(2-hydroxyphenyl)-N′-(2-methoxyphenyl)oxamide. Their research focused on the stabilization of these compounds by intramolecular three-center hydrogen bonding, which is critical for understanding the chemical behavior and applications of such oxamide derivatives in various fields (Martínez-Martínez et al., 1998).
Metabolic Pathway Analysis
Nielsen et al. (2017) explored the metabolic pathways of NBOMe compounds, which share structural similarities with N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. Their study aimed to identify the cytochrome P450 enzymes involved in the metabolism of these compounds, providing insights into the biotransformations they undergo, including hydroxylation and O-demethylation. This research is relevant for understanding the metabolic fate and potential interactions of complex oxalamides in biological systems (Nielsen et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-12-5-7-16(26-2)14(9-12)22-20(25)19(24)21-11-15(23)13-6-8-17(27-3)18(10-13)28-4/h5-10,15,23H,11H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLLRUAEYPHIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

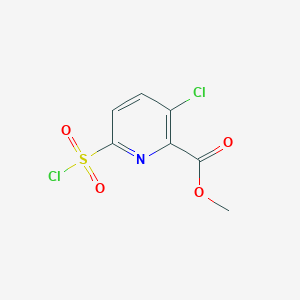
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide](/img/structure/B2548911.png)
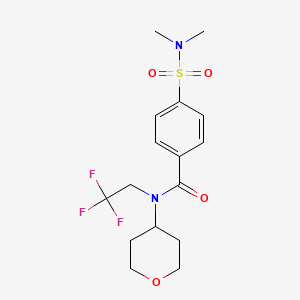
![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)
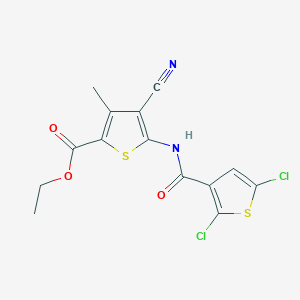
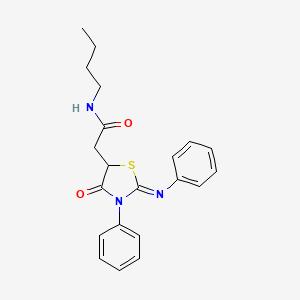
![5-[2-(4-Methoxyphenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2548918.png)
![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)
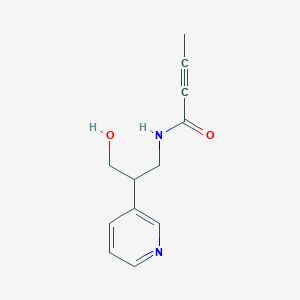
![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)
![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)
